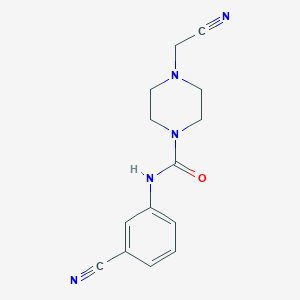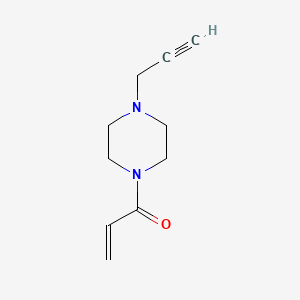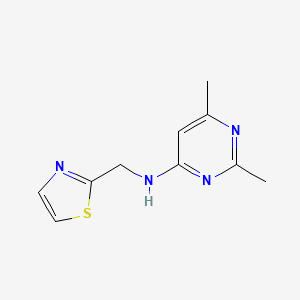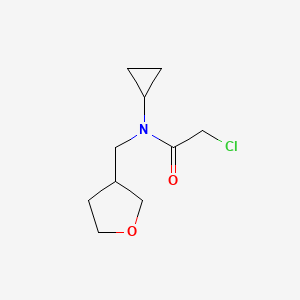
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide involves its binding to certain receptors in the brain, particularly the serotonin receptors. This binding results in the modulation of neurotransmitter release, leading to changes in neuronal activity. The exact mechanism of action is still being studied, but it is believed that the compound acts as a partial agonist or antagonist of certain receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide has a range of biochemical and physiological effects. It has been found to affect the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in neuronal activity. The compound has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide in lab experiments is its high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one limitation is that the exact mechanism of action is still being studied, and more research is needed to fully understand the compound's effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide. One direction is the development of new drugs for the treatment of neurological disorders based on the compound's high affinity for certain receptors in the brain. Another direction is the study of the compound's effects on other neurotransmitter systems and its potential applications in other fields of scientific research. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on neuronal activity.
Synthesemethoden
The synthesis of 4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide involves the reaction of 3-cyanophenylpiperazine with cyanomethyl isocyanate. The resulting compound has a molecular formula of C17H16N6O and a molecular weight of 320.35 g/mol. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(Cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields of scientific research. It has shown promising results in the fields of neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-4-5-18-6-8-19(9-7-18)14(20)17-13-3-1-2-12(10-13)11-16/h1-3,10H,5-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEQDJVOACPBKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyanomethyl)-N-(3-cyanophenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)


![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)